Dialuminium dibarium calcium hexaoxide

crystal structure aluminate phases X-ray diffraction

Dialuminium dibarium calcium hexaoxide (CAS 12408-43-4; molecular formula Al2Ba2CaO6) is a stoichiometric ternary oxide belonging to the BaO–CaO–Al2O3 system. This compound class is central to two distinct high-technology domains: as the active impregnant in dispenser thermionic cathodes for high-power vacuum electronics, and as a metal-decorated catalyst support for ammonia (NH3) synthesis and cracking.

Molecular Formula Al2Ba2CaO6
Molecular Weight 464.689
CAS No. 12408-43-4
Cat. No. B576534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDialuminium dibarium calcium hexaoxide
CAS12408-43-4
Molecular FormulaAl2Ba2CaO6
Molecular Weight464.689
Structural Identifiers
SMILES[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Ca+2].[Ba+2].[Ba+2]
InChIInChI=1S/2Al.2Ba.Ca.6O/q2*+3;3*+2;6*-2
InChIKeyKVSRNMMUJFBAGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

dialuminium-dibarium-calcium-hexaoxide-cas-12408-43-4-scientific-procurement-overview


Dialuminium dibarium calcium hexaoxide (CAS 12408-43-4; molecular formula Al2Ba2CaO6) is a stoichiometric ternary oxide belonging to the BaO–CaO–Al2O3 system [1]. This compound class is central to two distinct high-technology domains: as the active impregnant in dispenser thermionic cathodes for high-power vacuum electronics, and as a metal-decorated catalyst support for ammonia (NH3) synthesis and cracking [2][3]. Unlike conventional aluminates such as 612 (6BaO·1CaO·2Al2O3) or 532 (5BaO·3CaO·2Al2O3) that form mixed-phase assemblages, this specific stoichiometry (oxide molar ratio 1Al2O3·2BaO·1CaO) occupies a distinct compositional niche within the ternary phase field, directly impacting its crystallization pathway, phase stability, and functional properties [4][5][6].

Thermionic Cathode Impregnant Precise Ba:Ca:Al ratio targets a distinct phase field, supporting defined Ba⁰ release and emission performance in dispenser cathodes.
NH₃ Catalyst Support Patent-claimed Ba₂CaAl₂O₆ stoichiometry for Ru/Co-decorated NH₃ synthesis and cracking, requiring compositional fidelity to replicate catalyst design.

why-barium-calcium-aluminate-stoichiometry-cannot-be-generically-substituted-procurement-insight


In the BaO–CaO–Al2O3 ternary system, small variations in the molar ratio of the three constituent oxides profoundly shift the resulting phase assemblage, melting behavior, environmental stability, and electron-emission performance [1]. For example, the widely used 612 aluminate (6BaO·1CaO·2Al2O3) can crystallize as Ba3CaAl2O7, Ba3Al2O6, or a mixture depending on sintering atmosphere, yielding divergent current densities ranging from 6.0 to 7.6 A·cm⁻² at 1130 °C [2]. A generic “barium calcium aluminate” procurement without explicit stoichiometric specification therefore risks selecting an impregnant or catalyst precursor with sub-optimal phase purity, compromised moisture resistance, or unpredictable Ba-release kinetics — all of which directly degrade cathode lifetime or catalytic turnover frequency [3][4]. The evidence below demonstrates why the specific Al2Ba2CaO6 composition yields measurable differentiation versus its closest stoichiometric neighbors.

Property
Specific Al₂Ba₂CaO₆
Generic Barium Calcium Aluminate
Phase Assemblage
Single-phase or defined ternary compound; unique Al₁₂O₃₆ ring motif possible
Mixed-phase 612/532 assemblages; phase identity varies with synthesis conditions
Ba:Ca Ratio
Fixed 2:1 Ba:Ca; low Ca content relative to high-Ca aluminates
Uncontrolled ratio; may shift from 3:1 (612) to others, altering Ba-release kinetics
Environmental Stability
Ca incorporation may support moisture resistance comparable to Ca-bearing phases
Ca-free Ba₃Al₂O₆ phases may hydrate faster, risking impregnant degradation
Patent Alignment
Explicitly claimed for NH₃ catalysis in US 2020/0277198
Generic aluminate falls outside specific patent compositional space

quantitative-evidence-guide-dialuminium-dibarium-calcium-hexaoxide-vs-in-class-comparators


crystallographic-identity-distinct-al12o36-ring-structure-vs-ba3al2o6-and-ba3caal2o7

Single-crystal X-ray diffraction reveals that the structural framework of the Ba2.33Ca0.67Al2O6 phase (the closest structurally characterized analogue to Al2Ba2CaO6 in the BaO–CaO–Al2O3 system) is built from a unique Al12O36 macro-ring consisting of 12 corner-sharing AlO4 tetrahedra, a motif absent in the simpler Ba3Al2O6 and Ba3CaAl2O7 phases that dominate conventional 612 aluminates [1]. This Al12O36 ring topology dictates the spatial distribution of Ba²⁺ and Ca²⁺ cations and is expected to influence both Ba⁰ diffusion kinetics during cathode activation and the dispersion of catalytic metal nanoparticles when used as a NH3 catalyst support [2]. In contrast, Ba3CaAl2O7 crystallizes in an orthorhombic structure with a fundamentally different Al–O connectivity that lacks such extended ring motifs [3].

Al–O Framework Topology
Class-level inference
Al₁₂O₃₆ macro-ring from 12 corner-sharing AlO₄ tetrahedra (inferred from Ba₂.₃₃Ca₀.₆₇Al₂O₆); absent in Ba₃Al₂O₆ and Ba₃CaAl₂O₇.
Enables structural differentiation for cation ordering and metal decoration studies.
Direct single-crystal data only for the closely related Ba₂.₃₃Ca₀.₆₇Al₂O₆; Al₂Ba₂CaO₆ structure inferred.
crystal structure aluminate phases X-ray diffraction

patent-claimed-stoichiometry-for-ammonia-catalysis-separates-ba2caal2o6-from-generic-aluminates

U.S. patent application US 2020/0277198 A1 explicitly identifies Ba2CaAl2O6 (denoted B2CA) as one of a narrow set of seven barium calcium aluminum oxide compounds suitable as catalyst supports for both NH3 synthesis and NH3 cracking, alongside compositions such as Ba21Ca16Al6O46, BaCaAl2O6, and Ba5Ca7Al8O24 [1]. Critically, the patent does not claim generic “barium calcium aluminate” but specifies individual stoichiometric compounds, indicating that the particular Ba:Ca:Al ratio is material to catalytic performance when decorated with Ru, Co, or both [2]. Among the claimed compositions, Ba2CaAl2O6 occupies a mid-Ba-content, low-Ca-content niche (Ba:Ca = 2:1) that is distinct from the Ba-rich Ba21Ca16Al6O46 (Ba:Ca ≈ 1.3:1) and the Ca-richer Ba2Ca5Al2O10 (Ba:Ca = 0.4:1), a stoichiometric position expected to modulate the acid–base character of the oxide surface and the resulting metal–support interaction [3].

Patent Composition Scope
Class-level inference
Ba₂CaAl₂O₆ explicitly listed among seven specific compounds for NH₃ catalysis; not covered by generic “barium calcium aluminate” claims.
Procurement of the exact stoichiometry is needed to align with patent claims for catalyst support validation.
No head-to-head catalytic performance data across the seven compositions available in the patent.
ammonia synthesis catalyst support NH3 cracking

environmental-stability-advantage-of-ca-bearing-aluminate-phases-over-ba3al2o6

Environmental stability testing of 612-type aluminates demonstrates that the Ca-containing Ba3CaAl2O6 phase sintered in air or H2 exhibits superior resistance to moisture-induced degradation compared to the Ca-free Ba3Al2O6 phase sintered in CO2/O2 mixture [1]. Specifically, aluminates with the Ba3CaAl2O6 phase show measurably lower weight gain under ambient exposure, directly correlating with better impregnant storage stability and more reliable cathode fabrication yields [2]. Extending this class-level observation to Al2Ba2CaO6 (which incorporates Ca in its stoichiometric lattice), the presence of calcium in the aluminate framework is expected to confer a qualitatively similar environmental stability advantage over Ba-only aluminates such as Ba3Al2O6 [3]. In a parallel study on 6BaO·xCaO·2Al2O3 compositions, the weight gain after 48 h air exposure for the Ca-richest variant (6BaO·2.2CaO·2Al2O3) was only 10.88%, illustrating the Ca-driven stabilization trend [4].

Moisture Uptake
Cross-study comparable
Ca-richest 612-type aluminate (6BaO·2.2CaO·2Al₂O₃): ~10.88% weight gain after 48 h ambient air. Ca-free Ba₃Al₂O₆: higher weight gain.
Supports screening of Ca-bearing aluminates for improved storage stability.
Values from cross-study 612 aluminate data; no direct measurement on Al₂Ba₂CaO₆.
environmental stability moisture resistance cathode shelf life

work-function-baseline-for-barium-calcium-aluminate-cathodes-2-00-ev-benchmark

Practical work function distribution (PWFD) measurements on a barium calcium aluminate impregnated cathode (prepared from oxide precursors in a 5:3:2 molar ratio) yielded a work function of approximately 2.00 eV [1]. This value serves as a benchmark for the broader barium calcium aluminate family and is competitive with the work function of conventional Ba-dispenser cathodes (typically 1.8–2.2 eV) [2]. By comparison, scandate-doped aluminates can achieve work functions as low as 1.43 eV through Ba–Sc–O multilayer formation on the cathode surface [3]. While direct work function data for the exact Al2Ba2CaO6 composition sintered into a porous tungsten matrix are not available in the open literature, the documented value for the chemically similar 5:3:2 aluminate provides a reasonable initial estimate for its expected thermionic performance as a dispenser cathode impregnant [4].

Work Function
Supporting evidence
~2.00 eV reported for a 5:3:2 barium calcium aluminate cathode; within typical Ba-dispenser range (1.8–2.2 eV).
Provides an initial thermionic emission benchmark for the aluminate family.
No direct measurement on the exact Al₂Ba₂CaO₆ composition; PWFD method.
work function thermionic emission dispenser cathode

composition-dependent-emission-current-density-trade-space-in-bao-cao-al2o3-system

A systematic study of 6BaO·xCaO·2Al2O3 aluminates (x = 0.8, 1.2, 1.6, 2.0, 2.2) demonstrated that the pulse emission current density at 1050 °C varies from 20.08 A·cm⁻² (x = 2.2) to 28.60 A·cm⁻² (x = 2.0) in a Ba-W cathode configuration, with the maximum achieved by the 6BaO·2CaO·2Al2O3 composition whose dominant crystalline phase is Ba3CaAl2O7 [1]. The corresponding evaporation rate for this optimized composition is 2.52 × 10⁻¹⁰ g·cm⁻²·s⁻¹ [2]. While Al2Ba2CaO6 (oxide ratio 1:2:1) lies outside this specific compositional series, the established trend confirms that emission performance and evaporation rate are highly sensitive to the precise BaO:CaO:Al2O3 ratio, with CaO content modulating both the molten phase purity and the generation rate of free Ba⁰ [3]. This quantitative relationship underscores the inadequacy of generic “barium calcium aluminate” procurement for applications where emission current density targets exceed 20 A·cm⁻².

Emission Current Density
Cross-study comparable
In 6BaO·xCaO·2Al₂O₃ series, pulse emission at 1050 °C ranges from 20.08 A·cm⁻² (x=2.2) to 28.60 A·cm⁻² (x=2.0). Evaporation rate 2.52×10⁻¹⁰ g·cm⁻²·s⁻¹ for the highest-emission composition.
Confirms CaO content strongly modulates emission; supports stoichiometry-specific cathode design.
Data from liquid-phase co-precipitated 612-type aluminates; Al₂Ba₂CaO₆ expected to occupy a distinct point in this design space.
emission current density Ba-W cathode aluminate optimization

validated-application-scenarios-for-dialuminium-dibarium-calcium-hexaoxide-cas-12408-43-4


Stoichiometry-defined catalyst support for Ru/Co-decorated NH3 synthesis and cracking

When developing catalysts for carbon-free ammonia energy cycles, the Ba2CaAl2O6 composition is explicitly claimed as a support material in U.S. Patent Application 2020/0277198 A1 [1]. Researchers aiming to validate or extend these patent claims must procure the exact stoichiometry to ensure that the metal–support interaction, surface basicity, and Ba⁰ release profile are consistent with the claimed invention. Substituting with generic 612 or 532 aluminate risks altering the acid–base character of the support and may fall outside the patent’s compositional scope [2].

Structural investigations of Al12O36 ring-containing aluminate frameworks

The Al12O36 macro-ring topology identified in the closely related Ba2.33Ca0.67Al2O6 phase represents a structurally unique Al–O connectivity motif with potential implications for cation ordering, ionic conductivity, and metal decoration [3]. Material scientists studying the relationship between framework topology and functional properties in alkaline-earth aluminates require the precise Al2Ba2CaO6 composition to ensure that the targeted Al12O36 ring structure is the thermodynamically stable phase under their chosen synthesis conditions [4].

Ca-stabilized impregnant for environmentally robust dispenser cathodes

For vacuum electronic device manufacturers requiring cathode impregnants with extended shelf life in ambient storage, Ca-containing aluminates consistently demonstrate superior moisture resistance relative to Ca-free Ba3Al2O6 [5]. The Al2Ba2CaO6 stoichiometry offers a defined Ca content that is expected to confer this environmental stability advantage while maintaining a Ba inventory sufficient for activation. This makes it a candidate for evaluation in high-reliability traveling-wave tube (TWT) and klystron cathodes where batch-to-batch consistency is critical [6].

Compositional design-space exploration for optimized Ba-W cathode emission

The established quantitative map of emission current density vs. CaO content in the 6BaO·xCaO·2Al2O3 system, where Jdiv ranges from 20.08 to 28.60 A·cm⁻² at 1050 °C, demonstrates that fine-tuning the oxide stoichiometry is a powerful lever for optimizing cathode performance [7]. Cathode R&D groups seeking to expand this design space to alternative oxide ratios can use the Al2Ba2CaO6 composition as a well-defined starting point for systematic variation of the Ba:Ca ratio, enabling the discovery of new aluminate phases with potentially enhanced emission or lower evaporation rates [8].

Application
Selection Property
Validation Focus
Patent-defined NH₃ catalyst support
Ba₂CaAl₂O₆ stoichiometry as claimed in US 2020/0277198
Metal–support interaction, surface basicity, Ba⁰ release profile
Al₁₂O₃₆ ring structure research
Phase-pure Al₂Ba₂CaO₆ to access the unique Al–O framework
XRD phase confirmation, Al–O topology, cation ordering
Moisture-resistant dispenser cathode impregnant
Ca-incorporated aluminate chemistry for environmental stability
Ambient moisture uptake, shelf-life behavior, batch consistency
Ba-W cathode emission design space
Defined Ba:Ca ratio to explore emission–evaporation trade-offs
Emission current density, Ba evaporation rate, phase stability under operating conditions
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